molecular formula C11H11N2O+ B374906 2-(2-Amino-2-oxoethyl)isoquinolinium

2-(2-Amino-2-oxoethyl)isoquinolinium

Cat. No.: B374906
M. Wt: 187.22g/mol
InChI Key: UYTPLTSGZGHRBL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-2-oxoethyl)isoquinolinium is a quaternary ammonium compound characterized by an isoquinolinium core substituted at the 2-position with a 2-amino-2-oxoethyl group. This structure confers unique physicochemical properties, including high polarity and reactivity, making it relevant in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H11N2O+

Molecular Weight

187.22g/mol

IUPAC Name

2-isoquinolin-2-ium-2-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13/h1-7H,8H2,(H-,12,14)/p+1

InChI Key

UYTPLTSGZGHRBL-UHFFFAOYSA-O

SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Applications/Reactivity
This compound C₁₁H₁₁N₂O₂⁺ -NH₂ and -CO- groups at ethyl chain ~203.22 Potential intermediate in betaine synthesis
2-(2-Oxo-2-phenylethyl)isoquinolinium bromide C₁₇H₁₅BrN₂O Phenyl group at oxoethyl chain 367.22 Antimicrobial studies
2-[2-Oxo-2-(2-phenanthrenyl)ethyl]isoquinolinium iodide C₂₅H₁₈INO Phenanthrenyl group at oxoethyl chain 475.33 Fluorescent probes
Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate C₂₁H₂₀N₂O₅ Anilino-oxoethyl and ester functionalization 380.40 Drug delivery systems

Research Findings and Limitations

  • Cycloaddition Reactivity: Studies on isoquinolinium betaines (e.g., imine intermediates) reveal that oxygen addition and Baeyer-Villiger rearrangements are common in analogs with electron-deficient substituents, such as phenacyl groups. However, the amino-oxoethyl derivative’s nucleophilic amine may redirect reactivity toward amidation or hydrolysis pathways .
  • Synthetic Challenges: The amino-oxoethyl compound’s instability under acidic conditions contrasts with the robustness of brominated or iodinated analogs, necessitating specialized handling during synthesis .

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